molecular formula C16H15NO4 B6404721 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid CAS No. 1261980-17-9

3-(3-Acetylaminophenyl)-2-methoxybenzoic acid

Cat. No.: B6404721
CAS No.: 1261980-17-9
M. Wt: 285.29 g/mol
InChI Key: GRNGTKNYFJYGSI-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a methoxy group at the second position and an acetylamino group at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the acetylation of 3-amino-2-methoxybenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced to the amino group to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylaminophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetylamino group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-(3-Acetylaminophenyl)-2-hydroxybenzoic acid.

    Reduction: 3-(3-Aminophenyl)-2-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Acetylaminophenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also participate in interactions that modulate the compound’s overall effect. These interactions can affect various pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminophenyl)-2-methoxybenzoic acid: Lacks the acetyl group, which may result in different biological activities.

    3-(3-Acetylaminophenyl)-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

3-(3-Acetylaminophenyl)-2-methoxybenzoic acid is unique due to the presence of both the acetylamino and methoxy groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a variety of reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-acetamidophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10(18)17-12-6-3-5-11(9-12)13-7-4-8-14(16(19)20)15(13)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNGTKNYFJYGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690621
Record name 3'-Acetamido-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-17-9
Record name 3'-Acetamido-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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